molecular formula C22H18N4O3S B5969799 2-[4-(1-naphthoyl)-1-piperazinyl]-6-nitro-1,3-benzothiazole CAS No. 5960-28-1

2-[4-(1-naphthoyl)-1-piperazinyl]-6-nitro-1,3-benzothiazole

Cat. No. B5969799
CAS RN: 5960-28-1
M. Wt: 418.5 g/mol
InChI Key: GSAFIWMOHIFDIS-UHFFFAOYSA-N
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Description

The compound “2-[4-(1-naphthoyl)-1-piperazinyl]-6-nitro-1,3-benzothiazole” is a synthetic compound . It’s worth noting that compounds with similar structures have been found to have affinity for the cannabinoid receptor that is expressed in the central nervous system .

Scientific Research Applications

Neuropharmacology

This compound may interact with cannabinoid receptors due to the presence of the naphthoyl group, which is a characteristic feature of synthetic cannabinoids . These interactions could be explored for their potential effects on neurological pathways and disorders. Research in this area could lead to the development of new treatments for conditions like epilepsy, chronic pain, or even psychological disorders.

Biochemical Research

The nitro group present in the compound could be involved in redox biology and might serve as a marker or mediator in oxidative stress-related studies . This aspect could be particularly useful in understanding the biochemical pathways involved in aging and degenerative diseases.

Pharmacological Applications

Given its structural similarity to known psychoactive compounds, this molecule could be used to study the pharmacokinetics and pharmacodynamics of new psychoactive substances . It could serve as a reference standard in forensic toxicology and help in the development of antidotes or treatments for intoxication.

Materials Science

The benzothiazole ring system in the compound is often found in materials with specific electronic properties. This suggests potential applications in the development of organic semiconductors or photovoltaic materials . Research could focus on the synthesis of novel materials with improved efficiency and stability for use in electronic devices.

Chemical Engineering

The compound’s complex structure could be used to study reaction mechanisms in synthetic chemistry. It could also serve as a precursor or an intermediate in the synthesis of more complex molecules . Understanding its reactivity could lead to advancements in catalysis and the development of new synthetic methodologies.

Environmental Science

Components of this compound could be studied for their environmental impact, particularly in terms of bioaccumulation and degradation . Research could focus on the compound’s stability in various environmental conditions and its potential to form harmful byproducts.

Mechanism of Action

Target of Action

The primary targets of 2-[4-(1-naphthoyl)-1-piperazinyl]-6-nitro-1,3-benzothiazole are cathepsins B, H, and L . Cathepsins are proteases that play a crucial role in cellular protein turnover. Elevated levels of cathepsins B, H, and L are often associated with disease conditions such as inflammation and cancer .

Mode of Action

The compound interacts with its targets, cathepsins B, H, and L, by inhibiting their activity . The extent of inhibition varies with the substitution. For instance, nitro-substituted compounds have been evaluated as most inhibitory to cathepsin H . The inhibition of these cathepsins can lead to a decrease in protein degradation, which may affect various cellular processes.

properties

IUPAC Name

naphthalen-1-yl-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S/c27-21(18-7-3-5-15-4-1-2-6-17(15)18)24-10-12-25(13-11-24)22-23-19-9-8-16(26(28)29)14-20(19)30-22/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSAFIWMOHIFDIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362066
Record name F2609-1122
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5960-28-1
Record name F2609-1122
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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